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Compound of Interest

Compound Name: Indolin-7-ol

CAS No.: 4770-38-1

Cat. No.: B1610412 Get Quote

Executive Summary & Chemical Context
7-Hydroxyindoline (2,3-dihydro-1H-indol-7-ol) represents a privileged scaffold in medicinal

chemistry, distinct from its oxidized congener, 7-hydroxyindole. Its saturation at the C2-C3 bond

introduces non-planarity (ring puckering), significantly altering its electronic landscape and

binding vectors compared to planar indoles.

This guide provides a rigorous quantum chemical workflow to characterize 7-hydroxyindoline.

Unlike standard high-throughput screening, this protocol focuses on the causality of molecular

behavior—specifically how the 7-hydroxyl group modulates the nucleophilicity of the nitrogen

atom and the antioxidant capacity of the phenol moiety through intramolecular hydrogen

bonding.

Primary Applications:

Metabolic Stability: Predicting oxidation sites (dehydrogenation to indole).

Drug Design: Bioisostere for catecholamines; antioxidant neuroprotective agents.

Synthesis: Regioselectivity prediction for electrophilic aromatic substitutions.

Computational Strategy: Theory & Basis Sets
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Selection of Functionals
For 7-hydroxyindoline, standard B3LYP calculations often fail to accurately capture the weak

intramolecular interactions between the 7-OH and the N-H moiety.

Geometry Optimization:M06-2X or ωB97X-D.

Rationale: These functionals include dispersion corrections essential for accurately

modeling the puckering of the five-membered nitrogen ring and the weak non-covalent

interaction (NCI) between the hydroxyl proton and the amine lone pair.

Thermodynamics (BDE/Redox):ROBS-QB3 or M06-2X/aug-cc-pVTZ.

Rationale: Accurate prediction of Bond Dissociation Enthalpy (BDE) for antioxidant

mechanisms requires high-level composite methods or large basis sets with diffuse

functions to describe the radical anion/cation states.

Basis Set Recommendations
Optimization: 6-311++G(d,p). The diffuse functions (++) are non-negotiable for the

phenol/phenolate systems to describe the electron density tail properly.

NMR (GIAO): cc-pVTZ or 6-311+G(2d,p).

Conformational Analysis & Geometry
The 7-hydroxyindoline molecule is not rigid. The five-membered ring exists in a dynamic

equilibrium between "envelope" conformations.

The Intramolecular H-Bond (IHB)
A critical feature is the interaction between the 7-OH group and the indoline nitrogen.

Conformer A (Closed): The OH points towards the Nitrogen (

). This stabilizes the lone pair but reduces N-nucleophilicity.

Conformer B (Open): The OH points away.
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Protocol:

Perform a Relaxed Potential Energy Surface (PES) Scan on the

dihedral angle.

Step size: 10° over 360°.

Identify global minima and transition states (rotational barriers).

Workflow Visualization
The following diagram outlines the logical flow for the computational characterization.
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Figure 1: Computational workflow for the structural and electronic characterization of 7-

hydroxyindoline.

Reactivity & Antioxidant Mechanisms[1][2][3][4][5]
7-Hydroxyindoline acts as an antioxidant primarily through Hydrogen Atom Transfer (HAT) or

Single Electron Transfer (SET).

Key Descriptors
Calculate the following parameters in gas phase and solvent (Water/Benzene using SMD

model):

Parameter Formula Physical Meaning
Target Value
(approx)

BDE (Bond

Dissociation Enthalpy)

Ease of H-atom

donation (HAT

mechanism).

< 85 kcal/mol (High

activity)

IP (Ionization

Potential)

Ease of electron

donation (SET

mechanism).

Lower = Better

scavenger

PDE (Proton

Dissociation Enthalpy)

Acidity of the radical

cation.

Mechanism

dependent

Mechanistic Pathways
The antioxidant activity of 7-hydroxyindoline is unique because the nitrogen lone pair can

stabilize the resulting phenoxy radical via resonance, provided the geometry allows orbital

overlap.

Experimental Protocol for BDE Calculation:

Optimize neutral molecule (

) and radical (
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).

Optimize Hydrogen atom (

) at the same level (unrestricted open-shell).

Calculate Enthalpy (

) for all species including Zero Point Energy (ZPE) corrections.

Apply formula:

.

Electronic Properties & Spectroscopic Prediction[6]
[7][8]
Frontier Molecular Orbitals (FMO)[6]

HOMO Location: In 7-hydroxyindoline, the HOMO is typically localized on the nitrogen lone

pair and the phenol ring

-system.

Reactivity: A high HOMO energy indicates susceptibility to electrophilic attack (e.g., oxidation

by Cytochrome P450).

Electrophilic Sites: The Molecular Electrostatic Potential (MEP) map will show the most

negative regions (red) at the Oxygen and Nitrogen atoms, guiding protonation predictions.

NMR Shift Prediction (GIAO Method)
To validate synthesized 7-hydroxyindoline, compare experimental NMR with GIAO-DFT

predictions.

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

Scaling:

.
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Note: Solvent effects (PCM-DMSO) are critical for N-H and O-H proton shifts; gas-phase

calculations often underestimate these shifts by 1-2 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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